N-(3-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide N-(3-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 474907-74-9
VCID: VC16137851
InChI: InChI=1S/C24H21N3O2S/c1-16-10-12-19(13-11-16)27-23(29)20-8-3-4-9-21(20)26-24(27)30-15-22(28)25-18-7-5-6-17(2)14-18/h3-14H,15H2,1-2H3,(H,25,28)
SMILES:
Molecular Formula: C24H21N3O2S
Molecular Weight: 415.5 g/mol

N-(3-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

CAS No.: 474907-74-9

Cat. No.: VC16137851

Molecular Formula: C24H21N3O2S

Molecular Weight: 415.5 g/mol

* For research use only. Not for human or veterinary use.

N-(3-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide - 474907-74-9

Specification

CAS No. 474907-74-9
Molecular Formula C24H21N3O2S
Molecular Weight 415.5 g/mol
IUPAC Name N-(3-methylphenyl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C24H21N3O2S/c1-16-10-12-19(13-11-16)27-23(29)20-8-3-4-9-21(20)26-24(27)30-15-22(28)25-18-7-5-6-17(2)14-18/h3-14H,15H2,1-2H3,(H,25,28)
Standard InChI Key BTRIFYCHJHATSV-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC(=C4)C

Introduction

Synthesis

Although specific synthesis protocols for this exact compound are not readily available in the provided sources, it likely involves:

  • Quinazoline Core Formation: Quinazoline derivatives are typically synthesized via cyclization of anthranilic acid derivatives with amides or nitriles.

  • Sulfanyl Linkage Formation: The introduction of the sulfanyl group could be achieved by nucleophilic substitution using thiols or related precursors.

  • Final Coupling Step: The acetamide functionalization likely involves amidation reactions using activated acids or acyl chlorides.

Pharmacological Interest

Compounds containing quinazoline frameworks are widely studied for their biological activities, including:

  • Anticancer Properties: Quinazoline derivatives often act as kinase inhibitors.

  • Anti-inflammatory Activity: Sulfanyl-acetamide linkages are explored for modulating enzymatic pathways like COX or LOX.

  • Antimicrobial Effects: The aromatic and heterocyclic nature of such compounds enhances interactions with microbial targets.

Molecular Docking Studies

Similar compounds have been evaluated in silico for their binding affinities to enzymes such as 5-lipoxygenase (5-LOX), suggesting potential anti-inflammatory applications.

Analytical Characterization

To confirm the structure and purity of this compound, standard analytical techniques are employed:

  • NMR Spectroscopy (1H and 13C): To identify functional groups and verify connectivity.

  • Mass Spectrometry (MS): For molecular weight confirmation.

  • Infrared Spectroscopy (IR): To detect characteristic functional group vibrations (e.g., C=O, N-H).

  • X-Ray Crystallography: For detailed structural elucidation if crystalline samples are available.

Comparison with Related Compounds

FeatureN-(3-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetamideRelated Quinazoline Derivatives
Core StructureQuinazoline with sulfanyl-acetamide linkageQuinazoline or benzodiazepine
SubstituentsMethyl groups on phenyl ringsHalogens, alkoxy groups
Biological ActivityPredicted anti-inflammatory or anticancer potentialKinase inhibition, enzyme modulation

Limitations and Future Research Directions

  • Biological Testing: Experimental validation of its pharmacological effects is needed.

  • Toxicity Studies: Comprehensive toxicity profiles must be developed to assess safety.

  • Structure Optimization: Modifications to enhance solubility and target specificity could be explored.

This compound represents an intriguing candidate for further research due to its structural complexity and potential biological activity. Future studies should focus on its synthesis optimization, detailed characterization, and pharmacological evaluation to unlock its full potential in medicinal chemistry.

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